molecular formula C9H11NO3 B13524550 2-(4-(Methylamino)phenoxy)acetic acid

2-(4-(Methylamino)phenoxy)acetic acid

Cat. No.: B13524550
M. Wt: 181.19 g/mol
InChI Key: UUKRKNKWTLNJEI-UHFFFAOYSA-N
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Description

2-(4-(Methylamino)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a methylamino substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylamino)phenoxy)acetic acid typically involves the reaction of 4-(methylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Methylamino)phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methylamino)phenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural growth hormones or interfere with enzymatic pathways. For example, it can act as an auxin analog, promoting uncontrolled growth in plants, which is useful in herbicidal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylamino)phenoxy)acetic acid is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[4-(methylamino)phenoxy]acetic acid

InChI

InChI=1S/C9H11NO3/c1-10-7-2-4-8(5-3-7)13-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

UUKRKNKWTLNJEI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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